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Cat. No.: B1505934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of AC710
Mesylate against other well-known multi-kinase inhibitors, Sorafenib and Sunitinib. The

information presented herein is intended to assist researchers in making informed decisions for

their drug discovery and development programs.

Introduction to AC710 Mesylate
AC710 Mesylate is a potent and globally selective inhibitor of the Platelet-Derived Growth

Factor Receptor (PDGFR) family of kinases.[1] It also demonstrates significant inhibitory

activity against FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor

(CSF1R).[1] Developed as a preclinical candidate, AC710 Mesylate has shown promising

efficacy in xenograft tumor models and models of collagen-induced arthritis. A key feature of

AC710 Mesylate is its high selectivity, which has been evaluated against a broad panel of

kinases.

Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of AC710 Mesylate against its primary

targets and provides a comparison with the established multi-kinase inhibitors, Sorafenib and

Sunitinib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1505934?utm_src=pdf-interest
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025831/
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/product/b1505934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target
AC710 Mesylate
(IC50/Kd)

Sorafenib (IC50) Sunitinib (IC50)

PDGFRβ 7.7 nM (IC50) 58 nM 2 nM

CSF1R (FMS) 10.5 nM (IC50) - 13.5 nM

FLT3
2 nM (IC50), 0.6 nM

(Kd)
58 nM 250 nM

c-Kit
1.2 nM (IC50), 1.0 nM

(Kd)
68 nM 12.5 nM

PDGFRα 1.3 nM (Kd) - 37.5 nM

VEGFR2 - 90 nM 9 nM

VEGFR1 - - 16 nM

VEGFR3 - 20 nM -

BRAF - 22 nM (wild-type) -

BRAF (V600E) - 38 nM -

RET - - 37.5 nM

Note: IC50 and Kd values are sourced from various preclinical studies and may vary depending

on the specific assay conditions. A hyphen (-) indicates that data was not readily available in

the reviewed sources.

Cross-Reactivity and Selectivity
A critical aspect of kinase inhibitor development is understanding their off-target effects. AC710
Mesylate has been profiled against a panel of 386 kinases and was found to be highly

selective, with a greater than 30-fold selectivity for the PDGFR-family kinases over other

kinases.[1] This high selectivity is a distinguishing feature compared to broader spectrum

inhibitors like Sorafenib and Sunitinib, which are known to inhibit a wider range of kinases,

contributing to both their therapeutic efficacy in certain contexts and their side-effect profiles.
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While a comprehensive public dataset of the full kinome scan for AC710 Mesylate is not

available, its high selectivity score (S(10)) underscores its targeted activity. In contrast,

Sorafenib and Sunitinib have well-documented broader kinase inhibition profiles.

Signaling Pathway Context
The diagram below illustrates the signaling pathways targeted by AC710 Mesylate and the

comparative inhibitors.
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Caption: Simplified signaling pathways inhibited by AC710 Mesylate, Sorafenib, and Sunitinib.

Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust and standardized

experimental protocols. The data presented in this guide are primarily derived from two types of

assays: competition binding assays and radiometric kinase activity assays.

KINOMEscan™ Competition Binding Assay
This assay format is widely used for comprehensive kinase inhibitor profiling. The general

workflow is as follows:
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Caption: Workflow of a KINOMEscan™ competition binding assay.

Protocol:

Preparation: An extensive panel of human kinases is expressed, each tagged with a unique

DNA identifier. A proprietary, immobilized ligand that binds to the active site of a broad range

of kinases is prepared on a solid support (e.g., beads).

Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound (at

various concentrations) are incubated together. The test compound competes with the

immobilized ligand for binding to the kinase's active site.
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Separation: The solid support with the bound kinase is separated from the unbound

components.

Quantification: The amount of kinase bound to the solid support is quantified by measuring

the amount of its associated DNA tag using quantitative PCR (qPCR).

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to a control (e.g., DMSO). A reduction in the amount of bound kinase indicates

that the test compound has successfully competed for binding. The results are often

expressed as percent of control or used to calculate a dissociation constant (Kd).

Radiometric Kinase Activity Assay (e.g., [³³P]-ATP Filter
Binding Assay)
This method directly measures the catalytic activity of a kinase and its inhibition by a test

compound.

Protocol:

Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound

are incubated in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of ATP, which includes a

radiolabeled phosphate isotope (e.g., [γ-³³P]ATP).

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature, during which the kinase transfers the radiolabeled phosphate from ATP to the

substrate.

Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a

filter membrane (e.g., phosphocellulose paper) that binds the substrate.

Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

Detection: The amount of radioactivity retained on the filter, corresponding to the

phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity

in a control reaction (without the inhibitor) to determine the percent inhibition. IC50 values

are calculated by fitting the dose-response data to a suitable model.

Conclusion
AC710 Mesylate is a highly selective kinase inhibitor with potent activity against the PDGFR

family, FLT3, and CSF1R. Its focused target profile, as suggested by its high selectivity score,

distinguishes it from broader-spectrum multi-kinase inhibitors like Sorafenib and Sunitinib. This

high selectivity may translate to a more favorable safety profile with fewer off-target side

effects, a critical consideration in the development of new kinase inhibitor therapeutics. The

choice of a kinase inhibitor for a specific research or clinical application should be guided by a

thorough understanding of its target profile and cross-reactivity, for which comprehensive

profiling assays are indispensable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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